N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.
Substitution: The chlorine atom in the 2-chlorobenzenesulfonamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound can also interfere with the biosynthesis of bacterial cell walls, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
Sulfonamide derivatives: Various sulfonamide compounds exhibit similar biological activities, such as antibacterial and anticancer properties.
Uniqueness
N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H13ClN2O3S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-11-6-8-12(9-7-11)17-21(19,20)14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18) |
InChI Key |
YONIKERKSUGXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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